molecular formula C45H36N12O8S6 B12093083 2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide

2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide

Cat. No.: B12093083
M. Wt: 1065.2 g/mol
InChI Key: HDIBXBPXKFCYRN-UHFFFAOYSA-N
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Description

2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[362112,5114,17121,24128,3106,10032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide is a complex organic compound featuring a thiazole ring, multiple hydroxyl groups, and a variety of other functional groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the formation of the thiazole ring, followed by the introduction of various substituents at specific positions on the ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and more robust equipment to handle the increased volume.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: Various substituents on the thiazole ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives, which also exhibit a range of biological activities. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

What sets this compound apart is its unique combination of functional groups and its potential for a wide range of applications in different fields of research.

Properties

Molecular Formula

C45H36N12O8S6

Molecular Weight

1065.2 g/mol

IUPAC Name

2-[35-(4-formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide

InChI

InChI=1S/C45H36N12O8S6/c1-18-29(59)11-57-34(18)44-53-28(17-70-44)41-50-25(14-68-41)32-22(8-9-23(48-32)40-47-21(12-58)13-66-40)39-51-26(15-67-39)36(62)49-24(10-30(46)60)42-55-31(19(2)71-42)38(64)54-33(35(61)20-6-4-3-5-7-20)43-52-27(16-69-43)37(63)56-45(57)65/h3-9,12-18,24,29,33-35,59,61H,10-11H2,1-2H3,(H2,46,60)(H,49,62)(H,54,64)(H,56,63,65)

InChI Key

HDIBXBPXKFCYRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN2C1C3=NC(=CS3)C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C=O)C7=NC(=CS7)C(=O)NC(C8=NC(=C(S8)C)C(=O)NC(C9=NC(=CS9)C(=O)NC2=O)C(C1=CC=CC=C1)O)CC(=O)N)O

Origin of Product

United States

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